(2-Bromo-6-cyanopyridin-4-YL)boronic acid
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Overview
Description
(2-Bromo-6-cyanopyridin-4-YL)boronic acid is a boronic acid derivative with the molecular formula C6H4BBrN2O2. It is a valuable compound in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group, a bromine atom, and a cyano group attached to a pyridine ring, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-cyanopyridin-4-YL)boronic acid typically involves the borylation of 2-bromo-6-cyanopyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-cyanopyridin-4-YL)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The bromine atom can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of phenol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(2-Bromo-6-cyanopyridin-4-YL)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Bromo-6-cyanopyridin-4-YL)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.
Transmetalation: The boronic acid group transfers the aryl or vinyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.
4-Bromo-2-cyanopyridine: Lacks the boronic acid group but can undergo similar substitution reactions.
2-Bromo-6-methylpyridine-4-boronic Acid: Similar structure but with a methyl group instead of a cyano group.
Uniqueness
(2-Bromo-6-cyanopyridin-4-YL)boronic acid is unique due to the presence of both a cyano group and a boronic acid group on the pyridine ring. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical transformations, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C6H4BBrN2O2 |
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Molecular Weight |
226.83 g/mol |
IUPAC Name |
(2-bromo-6-cyanopyridin-4-yl)boronic acid |
InChI |
InChI=1S/C6H4BBrN2O2/c8-6-2-4(7(11)12)1-5(3-9)10-6/h1-2,11-12H |
InChI Key |
GTGLZPTUZDMNBP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)Br)C#N)(O)O |
Origin of Product |
United States |
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